NHSF

Affinity cross‑linking EGF receptor Heterobifunctional reagent

Traditional homobifunctional cross-linkers cause uncontrolled aggregation and off-target labeling, compromising identification of labile protein interactions. NHSF solves this with a heterobifunctional design enabling a kinetically controlled two-step 'plant-and-cast' protocol. • Achieves >60% covalent ligand-receptor cross-linking efficiency (validated with EGF-EGFR on A431 membrane vesicles) • Fully water-soluble - no organic co-solvents required, preserving native protein conformation • Membrane-impermeable for exclusive cell-surface receptor labeling in live-cell assays

Molecular Formula C11H7FNNaO9S2
Molecular Weight 403.3 g/mol
Cat. No. B12813734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNHSF
Molecular FormulaC11H7FNNaO9S2
Molecular Weight403.3 g/mol
Structural Identifiers
SMILESC1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)S(=O)(=O)F)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C11H8FNO9S2.Na/c12-23(17,18)7-3-1-6(2-4-7)11(16)22-13-9(14)5-8(10(13)15)24(19,20)21;/h1-4,8H,5H2,(H,19,20,21);/q;+1/p-1
InChIKeyRGMNJKZQVJPBHG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SSFSB: Heterobifunctional Cross-Linker for Stepwise Affinity Conjugation


Sodium 1-((4-(fluorosulfonyl)benzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate, also designated sulfo‑N‑succinimidyl‑4‑(fluorosulfonyl)benzoate (SSFSB), is a heterobifunctional cross‑linking reagent that combines a rapidly reacting sulfo‑N‑hydroxysuccinimidyl (sulfo‑NHS) ester with a much more slowly reacting aromatic fluorosulfonyl moiety [REFS‑1]. The sulfo‑NHS ester enables fast, high‑efficiency acylation of primary amines (e.g., lysine residues or amino‑termini of proteins), while the fluorosulfonyl group functions as a latent electrophile that can later undergo proximity‑enhanced Sulfur(VI) Fluoride Exchange (SuFEx) with nucleophilic side‑chains such as serine, threonine, tyrosine, or histidine [REFS‑2]. The presence of a sulfonate group on the succinimide ring confers high aqueous solubility, allowing the reagent to be used in physiological buffers without organic co‑solvents [REFS‑3]. This dual‑reactivity, water‑compatible design makes SSFSB particularly suited for kinetically controlled, stepwise affinity cross‑linking strategies that require precise spatial and temporal control over covalent bond formation [REFS‑4].

Workflow Stepwise affinity cross-linking
Compatibility Aqueous buffer, no organic co-solvent
Mechanism Kinetically controlled plant-and-cast

SSFSB: Why In-Class Substitution Compromises Kinetic Control and Yield


Although numerous amine‑reactive cross‑linkers are commercially available, Sodium 1‑((4‑(fluorosulfonyl)benzoyl)oxy)‑2,5‑dioxopyrrolidine‑3‑sulfonate (SSFSB) occupies a distinct functional niche that prevents simple substitution by a generic NHS ester, sulfo‑NHS ester, or even by a homobifunctional sulfonyl fluoride reagent. First, SSFSB is intentionally heterobifunctional, combining a fast‑reacting sulfo‑NHS ester with a slow‑reacting fluorosulfonyl group; this kinetic orthogonality permits a defined two‑step “plant‑and‑cast” workflow that cannot be executed with a monofunctional or homobifunctional analogue [REFS‑1]. Second, the aromatic fluorosulfonyl moiety of SSFSB undergoes SuFEx‑based covalent capture of nucleophilic residues (Ser, Thr, Tyr, His) only after the NHS‑ester‑driven “planting” step has brought the reagent into proximity with the target [REFS‑2]. Third, the sulfonate substituent confers high water solubility without compromising the reactivity of either functional arm, whereas non‑sulfonated aryl fluorosulfonyl analogues often require organic co‑solvents that can denature sensitive protein targets [REFS‑3]. Consequently, substituting a generic NHS‑ester or a standard sulfonyl fluoride cross‑linker for SSFSB would eliminate either the rapid first‑step amine acylation or the latent, proximity‑dependent SuFEx reactivity, leading to lower cross‑linking yields, greater off‑target labeling, and loss of the kinetic control essential for mapping labile or transient protein interactions [REFS‑4].

Heterobifunctional specificity
Monofunctional or homobifunctional reagents cannot replicate sequential NHS-ester then SuFEx reactivity, losing stepwise control.
Aqueous solubility mismatch
Non-sulfonated aryl fluorosulfonyl analogues require organic co-solvents, risking protein denaturation and reduced target integrity.
Kinetic orthogonality
Homobifunctional NHS esters or sulfonyl fluorides lack the fast amine acylation followed by latent proximity-dependent SuFEx, leading to off-target cross-links.

SSFSB: Quantitative Differentiation vs. Closest Analogues


Covalent Cross-Linking Yield Advantage Over Generic NHS-Ester Reagents

In a direct experimental study using SSFSB to conjugate murine epidermal growth factor (mEGF) to its receptor on A431 membrane vesicles, the cross‑linking yield exceeded 60% [REFS‑1]. By comparison, a systematic evaluation of five reactive groups (tosyl, NHS ester, sulfonyl fluoride, phenyl azide, and diazirine) on DNA‑linked ligands demonstrated that NHS esters generally provide the highest yields among commonly used electrophiles, yet the absolute yields reported for generic NHS‑ester‑mediated cross‑linking in similar affinity‑based systems typically range between 20% and 50%, with substantial variability depending on protein target and buffer conditions [REFS‑2]. The >60% yield achieved with SSFSB therefore represents a significant improvement over the class average for NHS‑ester‑driven affinity cross‑linking, a benefit attributed to the kinetically controlled, two‑step mechanism that minimizes unproductive hydrolysis and non‑specific side reactions [REFS‑3].

Cross-linking yield
Head-to-head
>60% (SSFSB) vs. 20–50% (class average)
Supports higher yield in affinity conjugation studies.
Yields vary with target and buffer conditions.
Affinity cross‑linking EGF receptor Heterobifunctional reagent Covalent conjugation

Aqueous Solubility vs. Non-Sulfonated Cross-Linker Analogues

SSFSB incorporates a sulfonate (−SO₃⁻) group on the N‑hydroxysuccinimide ring, which markedly enhances aqueous solubility without altering the amine‑reactive chemistry of the NHS ester [REFS‑1]. This structural feature allows SSFSB to be dissolved directly in phosphate‑buffered saline or other physiological buffers at working concentrations up to at least 10 mM, completely eliminating the need for organic co‑solvents such as DMF or DMSO. In contrast, non‑sulfonated aryl fluorosulfonyl NHS esters (e.g., N‑succinimidyl‑4‑(fluorosulfonyl)benzoate lacking the sulfo group) exhibit limited water solubility (<1 mg/mL) and typically require ≥10% DMF or DMSO for stock preparation and subsequent dilution into aqueous reaction mixtures [REFS‑2]. The presence of organic co‑solvents can induce partial unfolding, aggregation, or altered ligand‑binding properties of sensitive protein targets, potentially confounding downstream functional assays and introducing batch‑to‑batch variability [REFS‑3].

Aqueous solubility
Class-level
Freely soluble; no co-solvent needed vs. limited solubility, requires organic solvent
Enables fully aqueous workflow; preserves protein conformation.
Property inferred from class comparison.
Water‑soluble cross‑linker Sulfo‑NHS ester Bioconjugation Protein labeling

Kinetic Orthogonality: Stepwise NHS Ester and SuFEx Reactivity

SSFSB contains two chemically distinct reactive groups that operate on vastly different timescales: the sulfo‑NHS ester hydrolyzes with a half‑life of 4–5 h at pH 7.0 (0 °C) and reacts with primary amines within minutes to a few hours under standard conjugation conditions, whereas the aromatic fluorosulfonyl moiety remains stable in aqueous buffer for extended periods (>24 h) and undergoes SuFEx only upon encountering a suitable nucleophile (e.g., Ser, Thr, Tyr, His) in a proximity‑enhanced fashion [REFS‑1][REFS‑2]. This kinetic orthogonality enables a “plant‑and‑cast” strategy: the NHS ester rapidly “plants” the cross‑linker on a lysine residue or amino‑terminus of a first protein (e.g., a ligand), and after removal of excess reagent, the fluorosulfonyl‑bearing conjugate is incubated with a second protein (e.g., a receptor), allowing the slower SuFEx reaction to “cast” a covalent linkage only within the binding interface [REFS‑3]. Homobifunctional NHS esters (e.g., BS³, DSS) cannot provide this stepwise control and frequently yield complex mixtures of intra‑ and inter‑molecular cross‑links. Similarly, homobifunctional sulfonyl fluorides lack the rapid first‑step amine‑targeting functionality. SSFSB is one of the few commercially available heterobifunctional cross‑linkers that combines an amine‑specific warhead with a latent SuFEx‑reactive fluorosulfonyl group [REFS‑4].

Kinetic orthogonality
Class-level
Fast sulfo-NHS ester acylation (t₁/₂ 4–5 h pH 7, 0°C) then slow, proximity-dependent SuFEx (>24 h stability)
Enables stepwise plant-and-cast strategy; reduces off-target cross-links.
Kinetic profile depends on pH and temperature.
Kinetic control Stepwise cross‑linking Heterobifunctional SuFEx click chemistry

SSFSB: High-Value Research and Industrial Application Scenarios


Ligand-Receptor Binding Interface Mapping and Contact Residue Identification

SSFSB has been validated for high‑yield affinity cross‑linking of epidermal growth factor (EGF) to its receptor on A431 cell‑derived membrane vesicles, achieving >60% covalent attachment of the ligand‑receptor complex [REFS‑1]. This performance supports structural biology and drug‑discovery programs that require unambiguous identification of receptor residues that lie in close proximity to bound ligand. In a subsequent application, the SSFSB‑mediated cross‑link was used to pinpoint residues of the EGF receptor proximal to residue 45 of bound EGF, enabling the construction of a high‑resolution interaction map that would be difficult to obtain with lower‑yielding or less specific cross‑linkers [REFS‑2]. The high cross‑linking efficiency reduces the amount of receptor‑containing membrane vesicles required, making the approach cost‑effective for scarce or difficult‑to‑prepare biological samples.

Defined Protein-Protein Conjugates via Plant-and-Cast Workflow

The heterobifunctional architecture of SSFSB enables a two‑step “plant‑and‑cast” protocol that first attaches the reagent to an amine‑containing “bait” protein (e.g., a growth factor, antibody, or peptide ligand) via the sulfo‑NHS ester, followed by purification of the intermediate conjugate and subsequent incubation with the “prey” protein (e.g., a receptor, enzyme, or signaling partner) to complete the covalent linkage via proximity‑enhanced SuFEx of the fluorosulfonyl group [REFS‑1]. This stepwise approach, facilitated by the kinetic orthogonality between the fast‑reacting NHS ester (t₁/₂ hydrolysis 4–5 h at pH 7, 0 °C) and the slow‑reacting fluorosulfonyl moiety, minimizes undesirable cross‑reactions and aggregate formation that plague one‑pot protocols using homobifunctional reagents [REFS‑2]. Moreover, the fully aqueous solubility of SSFSB eliminates the need for organic co‑solvents, preserving the native conformation of both bait and prey proteins [REFS‑3]. This workflow is particularly valuable for producing well‑characterized protein conjugates used as standards in quantitative proteomics, as immunogens for antibody generation, or as stabilized complexes for cryo‑EM structural analysis.

Covalent Probe Development for Receptor Tyrosine Kinases and Cell-Surface Receptors

SSFSB has been employed to dissect functional sites on the receptor for epidermal growth factor (EGFR), demonstrating that the cross‑linked EGF‑EGFR complex retains EGF‑stimulated receptor kinase activity [REFS‑1]. This functional preservation indicates that SSFSB‑mediated covalent capture does not disrupt the receptor's catalytic competence, allowing researchers to “freeze” and study active signaling complexes. The ability to generate stable, kinase‑competent EGFR‑ligand conjugates supports high‑throughput screening of kinase inhibitors, the development of covalent probes for receptor occupancy assays, and the validation of antibody‑drug conjugate (ADC) target engagement in cancer biology [REFS‑2]. Because SSFSB is water‑soluble and membrane‑impermeable (due to its sulfonate charge), it is ideally suited for exclusive labeling of cell‑surface receptors in live‑cell assays, avoiding intracellular cross‑reactivity that could confound data interpretation [REFS‑3].

Application
Selection Property
Validation Focus
Ligand-receptor binding interface mapping
Heterobifunctional, high-yield cross-linking
Cross-linking yield, target specificity
Defined protein-protein conjugates (plant-and-cast)
Kinetic orthogonality, aqueous compatibility
Stepwise workflow integrity, intermediate purification
Covalent probe development for RTKs
Membrane-impermeant, functional preservation
Cell-surface labeling specificity, retained kinase activity
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